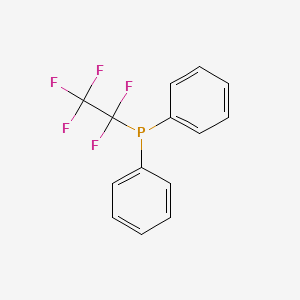
1-Chloro-1-iodoethane
Übersicht
Beschreibung
1-Chloro-1-iodoethane, also known as Ethane, 1-chloro-1-iodo-, is an organic compound with the molecular formula CHClI . It is a halogenated hydrocarbon where a hydrogen atom in an ethane molecule has been replaced by a chlorine and an iodine atom .
Synthesis Analysis
1-Chloro-1-iodoethane can be synthesized by reacting hydrogen iodide with vinyl chloride monomer in the presence of an iodine-containing catalyst under certain specified conditions .Molecular Structure Analysis
The molecular structure of 1-Chloro-1-iodoethane consists of a carbon chain with a chlorine atom and an iodine atom attached to the same carbon atom . The average mass of the molecule is 190.411 Da and the monoisotopic mass is 189.904617 Da .Chemical Reactions Analysis
1-Chloro-1-iodoethane can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, such as a hydroxide ion or ammonia, replaces the halogen atom in the halogenoalkane .Physical And Chemical Properties Analysis
1-Chloro-1-iodoethane is a haloalkane, a type of organic compound where one or more hydrogen atoms in an alkane have been replaced by halogen atoms . The physical and chemical properties of 1-Chloro-1-iodoethane are similar to those of other haloalkanes .Wirkmechanismus
The mechanism of action for the reactions of 1-Chloro-1-iodoethane involves nucleophilic substitution. In these reactions, the slow step involves the collision between two species, making it an S N 2 reaction . In some cases, the slow step only involves one species - the halogenoalkane, making it an S N 1 reaction .
Safety and Hazards
1-Chloro-1-iodoethane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects .
Eigenschaften
IUPAC Name |
1-chloro-1-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGQMSEMGVLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472136 | |
| Record name | 1-CHLORO-1-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1-iodoethane | |
CAS RN |
594-00-3 | |
| Record name | 1-CHLORO-1-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1610276.png)







![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)